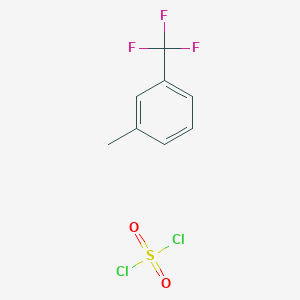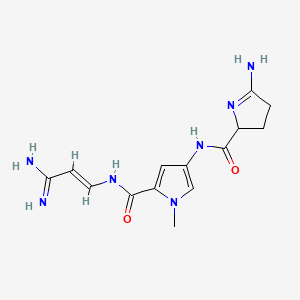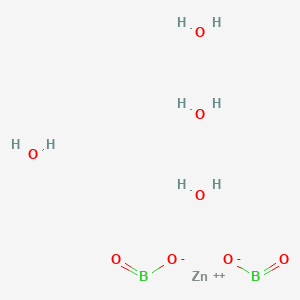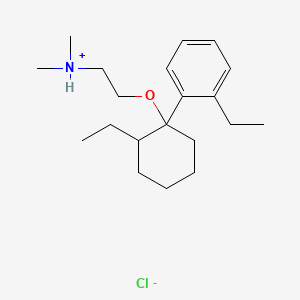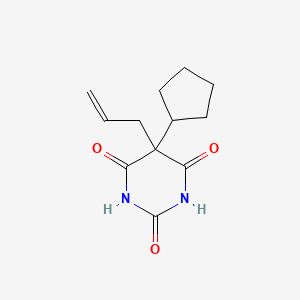
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is a chemical compound with the molecular formula C15H12N2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two nitro groups and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol typically involves nitration and subsequent hydroxylation of fluorene derivatives. One common method includes the nitration of 9,9-dimethylfluorene to introduce nitro groups at the 3 and 6 positions. This is followed by hydroxylation at the 2 and 7 positions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-2,7-dinitrofluorene: Similar structure but lacks hydroxyl groups.
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Contains hydroxyl groups but has a different core structure.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another compound with hydroxyl groups and a different core structure.
Uniqueness
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is unique due to the presence of both nitro and hydroxyl groups on the fluorene core
Propriétés
Formule moléculaire |
C15H12N2O6 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
9,9-dimethyl-3,6-dinitrofluorene-2,7-diol |
InChI |
InChI=1S/C15H12N2O6/c1-15(2)9-5-13(18)11(16(20)21)3-7(9)8-4-12(17(22)23)14(19)6-10(8)15/h3-6,18-19H,1-2H3 |
Clé InChI |
MTCUXPACKUOBDR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)O)[N+](=O)[O-])[N+](=O)[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

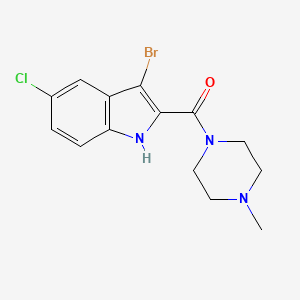
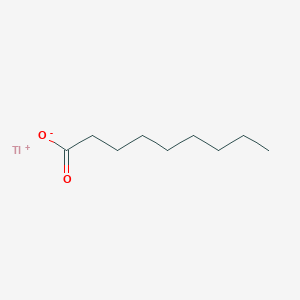
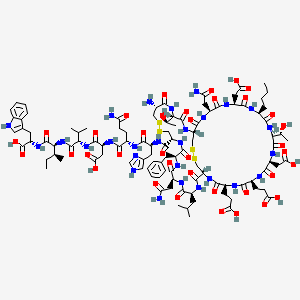
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
